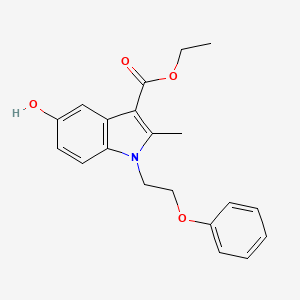
N-(4-hydroxyphenyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Hydroxyphenyl)glycine”, also known as Glycin, is a photographic developing agent used in classic black-and-white developer solutions . It is structurally related to 4-aminophenol and metol .
Synthesis Analysis
While specific synthesis methods for “N-(4-hydroxyphenyl)-1-piperidinecarboxamide” were not found, a method for synthesizing a compound with a similar structure, “N-(4-hydroxyphenyl)acetamide”, involves treating p-aminophenol with chloracetic acid in a solvent .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(4-Hydroxyphenyl)maleimide”, has been characterized using FTIR, 1H NMR, and 13C NMR .
Chemical Reactions Analysis
In the case of “N-(4-Hydroxyphenyl)maleimide”, introduction of polymerizable groups shifts the curing exotherm to low temperatures, and the curing behavior is dictated by the polymerizable substituent present in the aromatic ring .
Physical And Chemical Properties Analysis
“N-(4-Hydroxyphenyl)glycine” is typically characterized as thin plates of white or silvery powder, although aged samples appear brown .
Applications De Recherche Scientifique
Anticancer Properties
Piperidine derivatives have garnered attention for their potential anticancer activity. Researchers have synthesized N-(piperidine-4-yl) benzamide compounds and investigated their effects against cancer cells. Structure-activity relationship studies revealed that specific substitutions on the piperidine ring (such as halogen, carboxyl, nitro, or methyl groups) enhance cytotoxicity .
Mécanisme D'action
Target of Action
N-(4-hydroxyphenyl)piperidine-1-carboxamide, also known as N-(4-hydroxyphenyl)-1-piperidinecarboxamide, is a complex compound with multiple potential targets. It has been identified as a multi-target ligand of aminergic G protein-coupled receptors (GPCRs) . It has also been suggested to target DNA gyrase, an enzyme involved in DNA replication and transcription .
Mode of Action
The compound interacts with its targets through various mechanisms. For instance, it forms an electrostatic interaction between its protonatable nitrogen atom and the conserved Asp 3.32 of the aminergic GPCRs .
Biochemical Pathways
The biochemical pathways affected by N-(4-hydroxyphenyl)piperidine-1-carboxamide are diverse due to its multi-target nature. It can influence the signaling pathways associated with aminergic GPCRs . Additionally, by inhibiting DNA gyrase, it can disrupt DNA replication and transcription, affecting the growth and proliferation of cells .
Result of Action
The molecular and cellular effects of N-(4-hydroxyphenyl)piperidine-1-carboxamide’s action are dependent on its targets. By interacting with aminergic GPCRs, it can modulate neurotransmission . Its inhibition of DNA gyrase can lead to the disruption of DNA replication and transcription, potentially leading to cell death .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-11-6-4-10(5-7-11)13-12(16)14-8-2-1-3-9-14/h4-7,15H,1-3,8-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMZTZPPJIZPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)
![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)
![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5515366.png)
![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)
![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)

![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)

![1-(2-aminoethyl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5515419.png)